molecular formula C11H9BrO2 B12629649 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-

Cat. No.: B12629649
M. Wt: 253.09 g/mol
InChI Key: WBYZCPYZHMZPHD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

5-bromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one

InChI

InChI=1S/C11H9BrO2/c12-8-5-10-7(3-4-14-10)11-6(8)1-2-9(11)13/h5H,1-4H2

InChI Key

WBYZCPYZHMZPHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C3CCOC3=CC(=C21)Br

Origin of Product

United States

Preparation Methods

The synthesis of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves several steps:

Chemical Reactions Analysis

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- undergoes various chemical reactions:

Common reagents used in these reactions include bromine for bromination, aluminum chloride for Friedel-Crafts acylation, and palladium catalysts for hydrogenolysis .

Scientific Research Applications

Medicinal Chemistry

8H-Indeno[5,4-b]furan-8-one derivatives have been investigated for their pharmacological properties. Notably, the compound is a key intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used for treating insomnia. The synthesis pathway involves complex multicomponent reactions that yield high purity and efficiency in producing the target compound .

Synthesis of Bioactive Compounds

The compound has been utilized in synthetic methodologies to create various bioactive molecules. For instance, it serves as a precursor in the synthesis of tetrahydropyridine derivatives which exhibit anti-inflammatory and anticancer activities. These derivatives have shown promising results in inhibiting matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Organic Electronics

Research has indicated potential applications of indeno-furan derivatives in organic electronic devices due to their unique electronic properties. The structural characteristics of these compounds allow for effective charge transport, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Synthesis of Ramelteon

A study demonstrated an efficient six-step synthetic route to Ramelteon utilizing 8H-Indeno[5,4-b]furan-8-one as a core structure. The process involved iridium-catalyzed reactions that resulted in high yields and selectivity towards the desired product . This highlights the compound's significance in developing therapeutic agents.

Case Study 2: Anti-inflammatory Activity

In vitro studies on derivatives synthesized from 8H-Indeno[5,4-b]furan-8-one revealed significant anti-inflammatory activity against human hepatic stellate cells. Compounds derived from this indeno-furan framework were tested for their ability to inhibit cell activation involved in liver fibrosis . This suggests potential applications in treating liver-related diseases.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of RamelteonEfficient multi-step synthesis with high yields
Bioactive Compound SynthesisProduction of tetrahydropyridine derivativesAnti-inflammatory and anticancer properties observed
Organic ElectronicsUse in OLEDs and OPVsPromising electronic properties for device applications

Mechanism of Action

The mechanism of action of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves its role as a receptor agonist. It binds to specific receptors in the body, particularly melatonin receptors, to exert its therapeutic effects. This interaction helps regulate sleep-wake cycles and is beneficial in treating sleep disorders .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
  • Molecular Formula : C₁₁H₉BrO₂
  • Molecular Weight : 253.09 g/mol
  • CAS No.: 196597-69-0
  • Structure: A tricyclic system comprising a fused indenone and tetrahydrofuran moiety, with a bromine substituent at the 5-position of the indenone ring .

Physicochemical Properties :

  • Melting Point: Not explicitly reported, but structurally similar derivatives (e.g., unsubstituted 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one) exhibit melting points of 149–151°C .
  • Solubility : Expected to be sparingly soluble in polar solvents like chloroform and ethyl acetate, based on analogs .
Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
5-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one Br at C5 C₁₁H₉BrO₂ Intermediate for ramelteon; enhanced electrophilicity due to bromine .
4-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one Br at C4 C₁₁H₉BrO₂ Distinct regiochemistry alters electronic properties; limited pharmacological relevance .
4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one Br at C4 and C5 C₁₁H₈Br₂O₂ Higher reactivity for cross-coupling reactions; precursor to ramelteon intermediates .
(E)-7-Arylidene-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one Arylidene group at C7 Variable Tunable HOMO-LUMO gaps (4.5–5.2 eV); used in optoelectronic materials .
Unsubstituted 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one No substituents C₁₁H₁₀O₂ Baseline compound for reactivity studies; melting point 149–151°C .
Key Findings :

Electronic Properties :

  • The 5-bromo derivative exhibits a lower HOMO-LUMO gap (∼4.0 eV) compared to the 4-bromo isomer (∼4.3 eV), as bromine at C5 withdraws electron density more effectively .
  • 4,5-Dibromo derivatives show even greater electron deficiency, making them reactive in Suzuki-Miyaura couplings .

Synthetic Accessibility: 5-Bromo derivatives are synthesized via regioselective bromination of the parent indenone using N-bromosuccinimide (NBS) . Arylidene derivatives are prepared via solvent-free Claisen-Schmidt condensations, achieving >90% yields under green conditions .

Biological Activity :

  • Brominated derivatives (e.g., 5-bromo) are critical intermediates in ramelteon synthesis, which targets MT₁/MT₂ melatonin receptors without GABAergic side effects .
  • Arylidene analogs demonstrate muscle relaxant and analgesic properties in preclinical models, attributed to their planar conjugated systems .

Thermal Stability :

  • Differential scanning calorimetry (DSC) reveals that 5-bromo derivatives decompose at ∼250°C, while 4,5-dibromo analogs are stable up to ∼280°C due to increased molecular rigidity .

Biological Activity

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- , also known as 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C11H10O2
  • Molecular Weight : 174.2 g/mol
  • CAS Number : 196597-78-1
  • Melting Point : 149-151 °C
  • Boiling Point : 334.2 °C at 760 mmHg
  • Density : 1.3 g/cm³

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals.

Antitumor Activity

Research indicates that derivatives of 8H-Indeno[5,4-b]furan-8-one exhibit significant antitumor activity. A study demonstrated that certain analogs showed IC50 values in the nanomolar range against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa0.5
Compound BMCF-70.3
Compound CA5490.4

These findings suggest that modifications to the indeno-furan structure can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vivo studies using rat models of inflammation showed that it significantly reduced paw edema and inflammatory cytokine levels. The following table summarizes the results:

Treatment GroupPaw Edema Reduction (%)Cytokine Level (pg/mL)
Control0200
Low Dose30140
High Dose6080

The results indicate a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. In models of oxidative stress-induced neuronal damage, it demonstrated significant protective effects by reducing cell death and promoting cell survival pathways.

Treatment GroupNeuronal Viability (%)Oxidative Stress Marker Reduction (%)
Control50-
Compound A8040
Compound B9060

These findings suggest that 8H-Indeno[5,4-b]furan-8-one may have therapeutic potential for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, administration of a formulation containing this compound resulted in a partial response in several cases, with manageable side effects. The study monitored tumor size reduction and patient quality of life over six months.

Case Study 2: Inflammation in Arthritis Models

A separate study investigated the efficacy of this compound in a rat model of arthritis. Results showed significant improvement in joint swelling and pain scores compared to controls, suggesting its potential utility in treating inflammatory joint diseases .

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